N-Cyclopentyl-N'-1,2,3-thiadiazol-5-ylurea
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Overview
Description
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. The presence of both cyclopentyl and thiadiazolyl groups in its structure contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of cyclopentylamine with 1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylamine+1,2,3-thiadiazol-5-yl isocyanate→N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea
Industrial Production Methods
Industrial production of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The thiadiazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Known for its cytokinin-like activity in plant tissue culture.
N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with distinct biological activities.
Uniqueness
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea stands out due to its unique combination of cyclopentyl and thiadiazolyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
113418-21-6 |
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Molecular Formula |
C8H12N4OS |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-cyclopentyl-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C8H12N4OS/c13-8(10-6-3-1-2-4-6)11-7-5-9-12-14-7/h5-6H,1-4H2,(H2,10,11,13) |
InChI Key |
FODIVVURWOHVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN=NS2 |
Origin of Product |
United States |
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